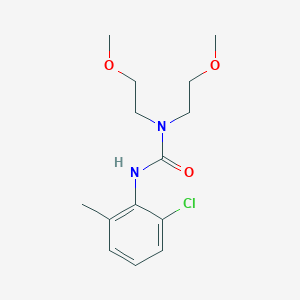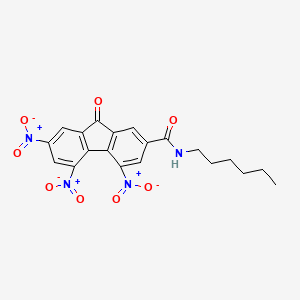
N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide is a chemical compound known for its unique structure and properties It belongs to the class of fluorene derivatives, which are characterized by a fluorene backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include nitration, oxidation, and amide formation. The nitration of fluorene derivatives is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The oxidation step involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce the oxo group. Finally, the amide formation is achieved by reacting the carboxylic acid derivative with hexylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups can yield amino derivatives, while oxidation can introduce additional carbonyl or carboxyl groups.
Scientific Research Applications
N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro groups and the oxo group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid nonylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
Uniqueness
N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide stands out due to its specific hexylamide group, which imparts unique properties compared to other similar compounds. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
62901-56-8 |
|---|---|
Molecular Formula |
C20H18N4O8 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-hexyl-4,5,7-trinitro-9-oxofluorene-2-carboxamide |
InChI |
InChI=1S/C20H18N4O8/c1-2-3-4-5-6-21-20(26)11-7-13-17(15(8-11)23(29)30)18-14(19(13)25)9-12(22(27)28)10-16(18)24(31)32/h7-10H,2-6H2,1H3,(H,21,26) |
InChI Key |
SJFZAERIOWWLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



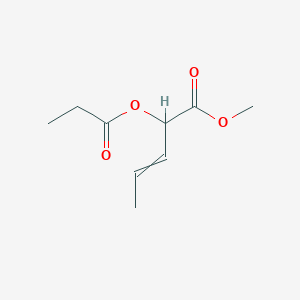
![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
![[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone](/img/structure/B14516975.png)
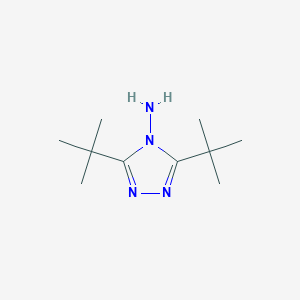



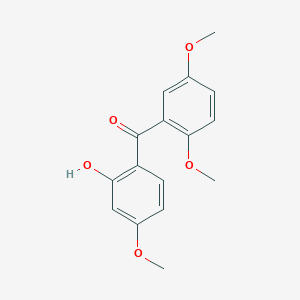
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
